Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 617696-66-9) is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A methyl ester group at position 4.
- A 4-bromophenyl substituent at position 3.
- An ethyl group at position 2 and a methyl group at position 5.
Its molecular formula is C₁₇H₁₇BrN₂O₃S, with a molecular weight of 409.29 g/mol (calculated from –16). The compound’s bicyclic core adopts a flattened boat conformation, as observed in related analogs, with deviations from planarity influenced by substituents .
Properties
CAS No. |
617696-66-9 |
|---|---|
Molecular Formula |
C17H17BrN2O3S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
InChI Key |
PIZRPDPHLKSFFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Esterification of p-Bromophenylacetic Acid
The synthesis begins with p-bromophenylacetic acid, which undergoes catalytic esterification with methanol in the presence of a solid acid catalyst (e.g., Amberlyst-15). Refluxing for 5–6 hours yields methyl p-bromophenylacetate, followed by solvent removal under reduced pressure. This step achieves >90% conversion, with the solid acid catalyst recyclable for subsequent batches.
Alkylation and Cyclocondensation
The ester intermediate reacts with dimethyl carbonate and sodium methoxide in methanol under nitrogen at 70–80°C for 4–8 hours, forming a β-keto ester. Subsequent treatment with formamidine hydrochloride induces cyclocondensation, generating a pyrimidinone scaffold. This step requires precise temperature control to avoid side reactions, with yields ranging from 70–85%.
Thiazole Ring Formation
The pyrimidinone intermediate is treated with chloroacetyl chloride in dioxane under reflux, facilitating intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core. Alternatively, a-chloroketones like 1-chloro-2-propanone react with thiopyrimidine derivatives in alkaline conditions, forming the thiazole ring via nucleophilic substitution. The latter method achieves 75–90% yields but requires stoichiometric alkali metal alkoxides.
Final Chlorination and Esterification
The thiazolo[3,2-a]pyrimidine intermediate undergoes chlorination using phosgene or thionyl chloride in toluene at 95–105°C. Quenching the reaction with ethanol precipitates the final product, which is recrystallized to >98% purity.
Cyclocondensation Strategies for One-Pot Synthesis
Biginelli Reaction Derivatives
A modified Biginelli reaction condenses methyl 3-oxopentanoate, thiourea, and 4-bromobenzaldehyde in acetic acid/acetic anhydride, forming dihydropyrimidinethione intermediates. Subsequent cyclization with chloroacetic acid at 120°C yields the thiazolo[3,2-a]pyrimidine skeleton in a single pot, reducing reaction time to 3–4 hours. Yields range from 66–93%, depending on the aldehyde substituent.
Ultrasonic-Assisted Optimization
Applying ultrasonic irradiation during cyclocondensation enhances reaction rates by 40–60%, attributed to improved mass transfer and cavitation effects. For example, sonicating the thiourea-pyrimidine intermediate with chloroacetyl chloride at 50°C for 1 hour achieves 88% yield compared to 72% under conventional reflux.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
FT-IR : A strong carbonyl stretch at 1720–1740 cm⁻¹ confirms the ester and ketone groups. The thiazole C-S bond appears at 650–680 cm⁻¹.
-
¹H NMR : Key signals include a singlet for the C5–H proton (δ 5.2–5.4 ppm), a triplet for the ethyl group (δ 1.2–1.4 ppm), and aromatic protons from the 4-bromophenyl moiety (δ 7.3–7.6 ppm).
-
Mass Spectrometry : The molecular ion peak at m/z 409.305 ([M+H]⁺) aligns with the compound’s molecular formula (C₁₇H₁₇BrN₂O₃S).
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar thiazolo[3,2-a]pyrimidine core with dihedral angles of 85–89° between the bromophenyl and ester groups. The crystal packing exhibits π-π stacking interactions, stabilizing the lattice.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
The multi-step method is preferred for kilogram-scale production due to established protocols and recyclable catalysts. However, the ultrasonic-assisted route offers greener alternatives by cutting solvent use by 30% and energy consumption by 50%. Challenges include handling phosgene in chlorination steps, prompting substitution with safer reagents like oxalyl chloride .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiazolidines.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include substituted thiazolopyrimidines, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer activity. For instance, a series of thiazole-pyrimidine hybrids were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. One notable compound showed an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) due to the presence of electron-withdrawing groups that enhance biological activity .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In a study involving thiazole-integrated pyrrolidin-2-one analogues, certain derivatives exhibited significant anticonvulsant activity, with one analogue achieving a median effective dose (ED50) of 18.4 mg/kg . This highlights the potential of thiazolo[3,2-a]pyrimidine derivatives in treating neurological disorders.
Inhibition of Carbonic Anhydrase
Thiazole derivatives have been explored for their ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes. A study found that specific thiazole compounds displayed potent inhibition of CA-III, suggesting their potential in managing conditions like glaucoma and obesity .
Material Science Applications
Beyond biological applications, thiazolo[3,2-a]pyrimidine derivatives are being explored for their material properties:
Crystal Structure Analysis
Studies utilizing X-ray diffraction have revealed significant insights into the crystal packing and molecular interactions within these compounds. For example, n–π interactions involving bromine atoms have been shown to influence the crystalline structure and stability of these compounds .
Supramolecular Chemistry
Research has highlighted the role of halogen–π interactions as supramolecular synthons in constructing complex structures from thiazole derivatives. These interactions are crucial for designing materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits key enzymes involved in cell replication and inflammation, such as tyrosinase and cyclooxygenase (COX) enzymes.
Modulation of Signaling Pathways: It affects signaling pathways related to apoptosis and inflammation, including the NF-kB pathway.
Binding to Receptors: The compound binds to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations in the Ester Group
Key Observations :
Halogen Substituents on the Phenyl Ring
Impact of Halogens :
Substituents at Position 2 and Core Modifications
Notable Features:
- Benzylidene Groups (e.g., ): Introduce steric bulk and π-conjugation, altering electronic properties and intermolecular interactions (e.g., C–H···O hydrogen bonds).
Biological Activity
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The structure of this compound includes a thiazole ring fused with a pyrimidine, which is known to enhance biological activity through various mechanisms.
The molecular formula of this compound is , with a molecular weight of approximately 375.40 g/mol. The presence of the bromophenyl group is significant as it can influence the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including the target compound. The cytotoxic effects were assessed using various cancer cell lines:
-
Cell Lines Tested :
- A549 (lung cancer)
- TK-10 (renal cancer)
-
Methodology :
- The sulforhodamine B (SRB) assay was employed to evaluate cell viability post-treatment with the compound.
-
Findings :
- Compounds structurally related to Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo showed significant cytotoxicity against A549 and TK-10 cells, with some derivatives demonstrating higher efficacy than the standard drug doxorubicin. Notably, compounds with similar structural motifs exhibited enhanced late apoptosis rates and cell cycle arrest in these cancer cells .
The proposed mechanisms for the anticancer activity of thiazolo[3,2-a]pyrimidine derivatives include:
- Induction of Apoptosis : The compounds may trigger programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to interfere with cell cycle progression, effectively halting proliferation.
- Autophagy Induction : Some studies suggest that these compounds can promote autophagic processes in cancer cells, contributing to their cytotoxic effects .
Antimicrobial Activity
In addition to anticancer properties, thiazolo[3,2-a]pyrimidine derivatives have been explored for antimicrobial activity:
- Tested Pathogens :
- Various bacterial strains including Gram-positive and Gram-negative bacteria.
- Results :
Structure-Activity Relationship (SAR)
The biological activity of Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo can be influenced by structural variations:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and may improve membrane permeability |
| Ethyl Group at Position 2 | Contributes to overall stability and bioavailability |
| Carbonyl Group | Plays a crucial role in binding interactions with biological targets |
Case Study 1: Anticancer Efficacy
A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives against A549 and TK-10 cell lines. Among these, one derivative demonstrated an IC50 value lower than that of doxorubicin, indicating superior efficacy in inducing cytotoxicity.
Case Study 2: Antimicrobial Screening
Another research focused on the antimicrobial properties of similar compounds revealed that certain derivatives showed significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents.
Q & A
Q. What synthetic routes are commonly employed to prepare this thiazolo[3,2-a]pyrimidine derivative?
The compound can be synthesized via cyclocondensation reactions between functionalized hydrazine derivatives and keto esters under acidic or thermal conditions. For analogs, bromination at the para position is achieved using N-bromosuccinimide (NBS) in dichloromethane. Post-synthetic purification involves column chromatography, and characterization relies on NMR (1H, 13C), IR spectroscopy, and mass spectrometry. Similar ethyl ester derivatives were synthesized via Z/E-configuration-controlled reactions using methoxycarbonylmethylene groups .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry of the thiazolo[3,2-a]pyrimidine core?
1H NMR coupling constants (e.g., vicinal coupling for olefinic protons) and nuclear Overhauser effect (NOE) experiments resolve stereochemistry. IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹). 13C NMR identifies substituent-induced chemical shifts in the heterocyclic system, such as downfield shifts for electron-withdrawing groups like bromine .
Q. How are intermolecular interactions in the crystal structure of this compound characterized?
Single-crystal X-ray diffraction reveals π-π stacking between aromatic rings (3.5–4.0 Å) and hydrogen bonds (e.g., C=O···H-N, 2.6–2.8 Å). For analogs, monoclinic systems (space group P21/n) with unit cell parameters (e.g., a=7.5363 Å, β=94.465°) are common. Intermolecular C-H···O interactions further stabilize packing .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and proposed structures?
Single-crystal analysis provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, crystallographic data for ethyl analogs resolved Z/E-configurational ambiguities in methoxycarbonylmethylene groups, showing bond lengths consistent with conjugation (C=C: ~1.34 Å, C=O: ~1.21 Å). Discrepancies in NMR coupling constants can be cross-validated against crystallographic torsion angles .
Q. What experimental design strategies optimize multi-step synthesis yields?
Design of Experiments (DoE) and response surface methodology (RSM) identify critical variables (e.g., temperature, stoichiometry). Flow chemistry approaches, as demonstrated in diphenyldiazomethane synthesis, enable precise control of reaction parameters (residence time, mixing efficiency). Statistical modeling (e.g., ANOVA) minimizes trial runs and maximizes yield .
Q. How do substituent variations (e.g., bromophenyl vs. chlorophenyl) influence biological activity?
Bromine’s electron-withdrawing nature enhances electrophilic interactions with biological targets, potentially improving antimicrobial or anticancer activity. Comparative studies on analogs show that para-substituted aryl groups increase steric bulk, affecting binding affinity. Thiazolo[3,2-a]pyrimidines with fluorobenzylidene substituents exhibit enhanced activity due to improved lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
